[(2S)-1-bromopropan-2-yl]benzene chemical properties and reactivity
[(2S)-1-bromopropan-2-yl]benzene chemical properties and reactivity
An In-depth Technical Guide to [(2S)-1-bromopropan-2-yl]benzene: Chemical Properties and Reactivity
Introduction
[(2S)-1-bromopropan-2-yl]benzene is a chiral organobromine compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a primary bromide adjacent to a stereocenter and a phenyl group, imparts a unique combination of reactivity. This guide provides an in-depth analysis of its chemical properties, reactivity, and handling considerations, tailored for researchers, scientists, and professionals in drug development. We will explore the causal factors behind its reaction pathways and provide practical insights into its application.
Compound Identification and Physicochemical Properties
A clear understanding of the fundamental properties of [(2S)-1-bromopropan-2-yl]benzene is essential for its effective use in research and development.
| Property | Value | Source |
| IUPAC Name | [(2S)-1-bromopropan-2-yl]benzene | [1] |
| Synonyms | (S)-(1-BROMOPROPAN-2-YL)BENZENE, [(1S)-2-bromo-1-methylethyl]benzene | [1][2] |
| CAS Number | 147514-19-0 | [1][2] |
| Molecular Formula | C₉H₁₁Br | [1] |
| Molecular Weight | 199.09 g/mol | [1][3] |
| Appearance | Liquid (Physical form) | [2] |
| SMILES | CC1=CC=CC=C1 | [1] |
| InChIKey | XJWVCWQKZQENDS-MRVPVSSYSA-N | [1][2] |
Table 1: Key identifiers and physicochemical properties of [(2S)-1-bromopropan-2-yl]benzene.
Reactivity and Mechanistic Considerations
The reactivity of [(2S)-1-bromopropan-2-yl]benzene is primarily dictated by the presence of the carbon-bromine bond at a primary carbon, influenced by the adjacent chiral center and the phenyl ring. This structure allows for competition between nucleophilic substitution and elimination pathways.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of the reactivity of [(2S)-1-bromopropan-2-yl]benzene. The reaction can proceed through either an Sₙ2 or Sₙ1 mechanism, with the operative pathway being highly dependent on the reaction conditions.
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Sₙ2 (Bimolecular Nucleophilic Substitution): As a primary alkyl halide, an Sₙ2 pathway is generally favored.[4] This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon bearing the leaving group. However, in this specific molecule, the substitution occurs at a primary carbon, so no inversion of the existing chiral center at C2 is observed. The rate of an Sₙ2 reaction is sensitive to steric hindrance.[4]
-
Sₙ1 (Unimolecular Nucleophilic Substitution): While less common for primary halides, the proximity of the phenyl group can stabilize a potential primary carbocation through resonance (via rearrangement to a more stable benzylic carbocation). This makes an Sₙ1 pathway plausible under certain conditions, such as in the presence of a weak nucleophile and a polar protic solvent.[5]
The choice between Sₙ1 and Sₙ2 is a classic example of balancing electronic and steric effects, as well as reaction conditions. For [(2S)-1-bromopropan-2-yl]benzene, strong nucleophiles and polar aprotic solvents will favor the Sₙ2 mechanism, while weak nucleophiles and polar protic solvents will increase the likelihood of an Sₙ1 pathway.
Elimination Reactions
In the presence of a strong base, [(2S)-1-bromopropan-2-yl]benzene can undergo elimination reactions to form an alkene.[6] The most likely mechanism is E2 elimination.
-
E2 (Bimolecular Elimination): This is a concerted reaction where the base removes a proton from the carbon adjacent to the bromine-bearing carbon, simultaneously with the departure of the bromide leaving group.[7][8] Strong, sterically hindered bases such as potassium tert-butoxide (KOtBu) favor E2 elimination over Sₙ2 substitution.[6] The reaction requires an anti-periplanar arrangement of the proton to be removed and the leaving group.[7] The product of this reaction would be (S)-prop-1-en-1-ylbenzene.
Electrophilic Aromatic Substitution
The phenyl group in [(2S)-1-bromopropan-2-yl]benzene can also undergo electrophilic aromatic substitution (EAS). The alkyl substituent is an activating group and an ortho-, para-director.[5][9] This means that electrophiles will preferentially add to the positions ortho and para to the propan-2-yl group. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.[9][10] The reactivity of the benzene ring in this molecule is enhanced compared to unsubstituted benzene.
Synthesis of [(2S)-1-bromopropan-2-yl]benzene
A common synthetic route to related structures involves the reaction of a Grignard reagent with an aldehyde, followed by dehydration and subsequent bromination.[11] For the synthesis of [(2S)-1-bromopropan-2-yl]benzene, a plausible approach would involve the bromination of a chiral alcohol precursor.
Experimental Protocol: Nucleophilic Substitution with Sodium Azide
This protocol provides a representative example of an Sₙ2 reaction using [(2S)-1-bromopropan-2-yl]benzene.
Objective: To synthesize [(2S)-1-azidopropan-2-yl]benzene.
Materials:
-
[(2S)-1-bromopropan-2-yl]benzene (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve [(2S)-1-bromopropan-2-yl]benzene in anhydrous DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Causality:
-
Sodium Azide: A strong nucleophile that favors the Sₙ2 mechanism.
-
DMF: A polar aprotic solvent that solvates the cation (Na⁺) but not the nucleophile (N₃⁻), increasing the nucleophile's reactivity and favoring the Sₙ2 pathway.
-
Aqueous Work-up: To remove the DMF and unreacted sodium azide.
Safety and Handling
[(2S)-1-bromopropan-2-yl]benzene is a hazardous chemical and should be handled with appropriate safety precautions.
-
GHS Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), and May cause respiratory irritation (H335).[1]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.[12]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]
-
Avoid inhalation of vapors and contact with skin and eyes.[14]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[12]
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[13][14]
-
Conclusion
[(2S)-1-bromopropan-2-yl]benzene is a versatile chiral building block in organic synthesis. Its reactivity is characterized by a competition between nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E2) pathways, which can be selectively controlled by the choice of reagents and reaction conditions. A thorough understanding of its chemical properties and the underlying mechanistic principles is crucial for its successful application in the synthesis of complex target molecules in pharmaceutical and materials science research.
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